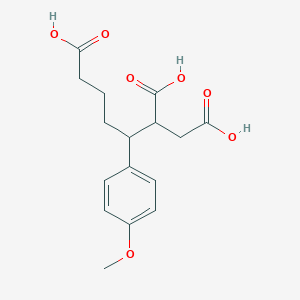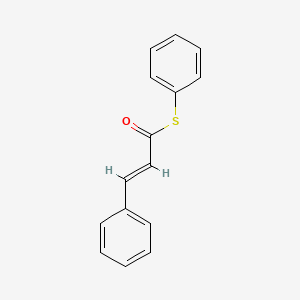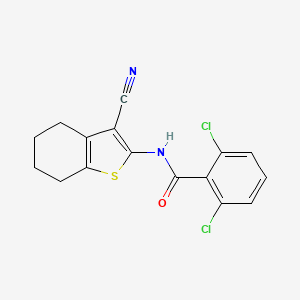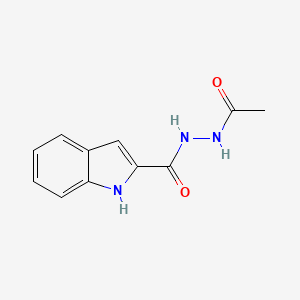
3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid is an organic compound with the molecular formula C16H20O7. It is characterized by the presence of a methoxyphenyl group attached to a hexane backbone, which is further substituted with three carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the hexane backbone and carboxylic acid groups. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)hexane-1,2,6-tricarboxylic acid, while reduction of the carboxylic acids can produce the corresponding alcohols .
Scientific Research Applications
3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)hexane-1,2,6-tricarboxylic acid
- 3-(4-Methylphenyl)hexane-1,2,6-tricarboxylic acid
- 3-(4-Chlorophenyl)hexane-1,2,6-tricarboxylic acid
Uniqueness
3-(4-Methoxyphenyl)hexane-1,2,6-tricarboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring .
Properties
CAS No. |
4381-24-2 |
|---|---|
Molecular Formula |
C16H20O7 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)hexane-1,2,6-tricarboxylic acid |
InChI |
InChI=1S/C16H20O7/c1-23-11-7-5-10(6-8-11)12(3-2-4-14(17)18)13(16(21)22)9-15(19)20/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
KENRMDZSAPYXPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCCC(=O)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)

![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)

